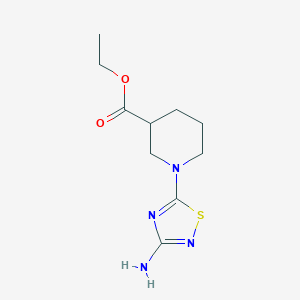ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
CAS No.: 2549024-15-7
Cat. No.: VC11848872
Molecular Formula: C10H16N4O2S
Molecular Weight: 256.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2549024-15-7 |
|---|---|
| Molecular Formula | C10H16N4O2S |
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) |
| Standard InChI Key | UNJURFOEUGTFTE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-thiadiazole moiety and an ethyl ester group. Its molecular formula is CHNOS, with a molecular weight of 281.35 g/mol . The structure combines a six-membered piperidine ring (with a nitrogen atom at position 1) and a five-membered 1,2,4-thiadiazole ring (containing sulfur and two nitrogen atoms). The ethyl carboxylate group at position 3 of the piperidine enhances solubility and modulates pharmacokinetic properties .
Key Structural Features:
-
Piperidine core: Provides conformational flexibility and serves as a scaffold for bioactivity.
-
1,2,4-Thiadiazole ring: Imparts electronic diversity and potential for hydrogen bonding via the amino group.
-
Ethyl ester: Facilitates membrane permeability and metabolic stability .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, as inferred from analogous thiadiazole-piperidine derivatives .
Synthetic Route (Generalized):
-
Formation of the 1,2,4-Thiadiazole Ring:
-
Piperidine Functionalization:
-
Esterification:
Example Reaction Conditions:
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 281.35 g/mol | |
| Solubility | Moderately soluble in polar solvents (e.g., DMSO, methanol) | |
| LogP (Partition Coefficient) | ~1.31 (predicted) | |
| pKa | ~8.5 (amine group) |
Thermal Stability: Decomposes above 200°C, as observed in related piperidine-thiadiazole derivatives .
Pharmacological and Biological Activities
Antimicrobial and Antiviral Activity
-
Thiadiazole-piperidine hybrids demonstrate broad-spectrum activity against bacterial and viral pathogens .
-
Example: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives inhibit HIV-1 protease with IC < 10 µM .
Central Nervous System (CNS) Effects
-
Piperidine-thiadiazole compounds act as muscarinic cholinergic agonists, showing potential in treating Alzheimer’s disease by enhancing cognitive function .
-
Binding Affinity: IC values of 0.2–19.0 ng/ml in 3H-Oxotremorine-M receptor assays .
Applications in Drug Development
Agrochemicals
-
Used as intermediates in fungicides and herbicides due to sulfur’s electronegativity and heterocyclic stability .
Material Science
Diagnostic Reagents
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Optimize substituents on the piperidine and thiadiazole rings to enhance bioavailability .
-
In Vivo Toxicology: Assess long-term toxicity and metabolic pathways in animal models .
-
Targeted Drug Delivery: Develop nanoparticle formulations to improve CNS penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume